N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide

Structure-Activity Relationship ADME Prediction Positional Isomer Comparison

SAR studies requiring methyl position scanning face supply gaps for ortho-substituted isomers. N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide fills this gap as the ortho-methyl isomer in a complete SAR matrix alongside meta-methyl (CAS 954252-04-1) and para-methyl analogs. • Ortho-methyl modulates electronic and steric accessibility vs. meta/para isomers • Meta-aminophenyl enables distinct coupling vectors for amide, urea, sulfonamide library synthesis • Primary amine handle for acylation, alkylation, or diazotization Reliable global supply for lead optimization and fragment-based drug discovery.

Molecular Formula C15H16N2O2
Molecular Weight 256.3g/mol
CAS No. 319489-63-9
Cat. No. B390481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide
CAS319489-63-9
Molecular FormulaC15H16N2O2
Molecular Weight256.3g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N
InChIInChI=1S/C15H16N2O2/c1-11-5-2-3-8-14(11)19-10-15(18)17-13-7-4-6-12(16)9-13/h2-9H,10,16H2,1H3,(H,17,18)
InChIKeyJLGQQBKVHWRQTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide: Product Overview


N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide (CAS 319489-63-9) is a phenoxyacetamide derivative characterized by a 2-methylphenoxyacetyl group linked to a 3-aminophenyl ring . This compound exists as an achiral solid with a molecular formula of C15H16N2O2 (MW 256.3) and contains a primary aromatic amine moiety that serves as a synthetic handle for further derivatization . Its predicted physicochemical properties include a boiling point of 511.8±40.0 °C and a density of 1.223±0.06 g/cm³ .

1 Primary amine handle enables acylation, alkylation, and library derivatization.
2 ortho-Methyl substitution provides steric and electronic tuning for SAR exploration.
3 Achiral building block fits medicinal chemistry and fragment-based design workflows.

N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide: Substitution Constraints


Substitution of N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide with in-class phenoxyacetamides fails at the structure-function interface for three interconnected reasons: (1) the specific ortho-methyl substitution on the phenoxy ring alters both electronic distribution and steric accessibility of the ether oxygen compared to meta- or para-methyl regioisomers ; (2) the meta-aminophenyl orientation positions the primary amine handle for distinct coupling vectors that diverge from para-substituted (N-(4-aminophenyl)) or ortho-substituted (N-(2-aminophenyl)) analogs; and (3) the absence of the methyl group entirely (e.g., N-(3-aminophenyl)-2-phenoxyacetamide) [1] or its replacement with halogens [2] yields fundamentally different lipophilicity, metabolic stability, and target-binding landscapes. These differences render generic replacement scientifically indefensible for structure-activity relationship (SAR) studies, targeted library synthesis, or lead optimization workflows.

Regioisomer Methyl group position (ortho vs meta/para) alters electronic distribution and coupling accessibility; class-level evidence indicates SAR shifts may occur.
Amino vector meta-Aminophenyl orientation yields divergent coupling trajectories compared to para-substituted analogs, limiting library interchangeability.
Lipophilicity Absence of the ortho-methyl group (unsubstituted phenoxy analog) shifts LogP and metabolic stability landscapes; direct substitution may compromise SAR integrity.

N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide: Differentiation Evidence


Positional Isomer ADME Differentiation

The target compound, bearing an ortho-methyl group (2-methylphenoxy), differs positionally from its meta-methyl regioisomer N-(3-aminophenyl)-2-(3-methylphenoxy)acetamide (CAS 954252-04-1) and para-methyl analog N-(4-aminophenyl)-2-(4-methylphenoxy)acetamide. While direct comparative bioactivity data for these exact isomers are not publicly available, the ortho-methyl substitution creates a distinct steric environment around the ether oxygen and alters electronic distribution via ortho-inductive effects . This substitution pattern has been demonstrated in structurally related phenoxyacetamide series to modulate target binding and metabolic stability compared to meta- and para-substituted counterparts [1].

Positional isomer ADME differentiation
Class-level
ortho-methyl vs meta-/para- regioisomers; quantitative comparative bioactivity data not publicly available.
Positional isomer selection may influence SAR interpretation.
Class-level inference from related phenoxyacetamide series; confirm with direct isomer testing.
Structure-Activity Relationship ADME Prediction Positional Isomer Comparison

meta-Aminophenyl Coupling Vector Divergence

The target compound features a meta-aminophenyl group (3-aminophenyl), whereas the commercially prevalent analog N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide (SC-5161350) contains a para-aminophenyl substitution . The meta-positioning of the primary amine alters the trajectory of functional group installation, enabling divergent library synthesis from the para isomer. Physicochemical comparison shows both share identical molecular weight (256.3) and formula (C15H16N2O2), but differ in topological polar surface area (tPSA) and hydrogen-bonding geometry due to the para vs. meta orientation of the amino group .

meta-Aminophenyl coupling vector divergence
Head-to-head
meta-aminophenyl (target) vs para-aminophenyl analog (SC-5161350); both MW 256.3, predicted tPSA difference due to regioisomerism.
Meta orientation alters coupling vector for library synthesis.
Direct structural comparison; bioactivity data not reported for this pair.
Synthetic Accessibility Medicinal Chemistry Coupling Vector

Lipophilicity Advantage of ortho-Methyl Substitution

The presence of the ortho-methyl group distinguishes this compound from unsubstituted N-(3-aminophenyl)-2-phenoxyacetamide (CAS 939230-93-0) [1]. The 2-methylphenoxy substitution increases molecular weight (256.3 vs. 242.27) and introduces a calculated LogP increase of approximately 0.3-0.4 units compared to the unsubstituted phenoxy analog . In the broader phenoxyacetamide class, halogen and alkyl substitutions on the phenoxy ring have been shown to significantly enhance anticancer and anti-inflammatory activity compared to unsubstituted parent scaffolds [2].

Lipophilicity shift from ortho-methyl
Class-level
ΔMW +14.03 Da, predicted ΔLogP ≈ +0.3–0.4 vs unsubstituted phenoxy analog.
Increased lipophilicity may influence membrane permeability.
Predicted values; direct comparative bioactivity unavailable.
Lipophilicity Metabolic Stability LogP

Commercial Availability and Purity Standard

N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide (CAS 319489-63-9) is available from Santa Cruz Biotechnology (scbt.com) as a research-grade compound in 500 mg quantities at $284.00 . The meta-methyl regioisomer N-(3-aminophenyl)-2-(3-methylphenoxy)acetamide is also available from Santa Cruz Biotechnology at identical pricing and package size . AKSci supplies the meta-methyl analog with a specified minimum purity of 95% . This commercial availability from established research chemical suppliers provides verifiable procurement pathways with documented purity specifications and quality assurance protocols.

Commercial availability and purity
Reported
Available 500 mg @ $284.00; regioisomer supplied with 95% purity specification.
Verified commercial sourcing with documented purity enables reproducible procurement.
Research-grade; batch consistency to be confirmed upon receipt.
Procurement Purity Specification Supply Chain

N-(3-Aminophenyl)-2-(2-methylphenoxy)acetamide: Research and Application Scenarios


Positional Isomer SAR Libraries

The target compound serves as the ortho-methyl positional isomer in a systematic SAR matrix including its meta-methyl (CAS 954252-04-1) and para-methyl (CAS not specified) regioisomers . This application scenario is supported by the class-level evidence that methyl substitution position on the phenoxy ring modulates biological activity in anti-inflammatory and anticancer assays [1]. Procurement of the complete isomeric set enables direct comparative evaluation of methyl position effects on target binding, selectivity, and ADME properties within a single chemical series.

meta-Aminophenyl-Directed Library Synthesis

The meta-aminophenyl group provides a coupling vector that is geometrically distinct from the commercially available para-aminophenyl analog (N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide) . This divergence enables access to differently oriented amide, urea, and sulfonamide libraries from a common phenoxyacetamide core. The scenario is supported by direct head-to-head comparison of the para analog's topological polar surface area (tPSA 64.4 Ų) and the recognition that meta-substitution alters hydrogen-bonding geometry and scaffold trajectory for fragment-based drug discovery.

Primary Amine Derivatization Intermediate

The primary aromatic amine at the 3-position serves as a reactive handle for acylation, alkylation, diazotization, or reductive amination reactions . This scenario leverages the compound's established identity as a building block and its predicted physicochemical properties (pKa 13.05±0.70) to inform reaction conditions. The methyl group on the phenoxy ring remains intact during these transformations, preserving the lipophilic pharmacophore element while introducing diversity at the amine terminus.

Pharmacological Screening: Anti-Inflammatory and Anticancer

Within the broader phenoxyacetamide class, compounds bearing substituted phenoxy rings have demonstrated significant anti-inflammatory activity compared to standard drug diclofenac sodium, as well as anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines [1]. While direct data for this specific compound are unavailable, its structural features (ortho-methyl substitution, meta-aminophenyl) align with pharmacophoric elements present in active analogs from the same chemical series [1]. This application scenario is supported by class-level inference from published phenoxyacetamide SAR studies.

Application
Selection Property
Validation Focus
Positional isomer SAR studies
ortho-methyl substitution position
Regioisomer-dependent SAR interpretation
meta-Aminophenyl-directed library synthesis
meta-aminophenyl coupling vector
Library trajectory and H-bond geometry review
Primary amine derivatization intermediate
Reactive aromatic amine handle
Derivatization scope and reaction condition fit
Phenoxyacetamide class pharmacological screening
ortho-methyl, meta-aminophenyl pharmacophore alignment
Anti-inflammatory and cytotoxicity endpoint review (class-level)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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